molecular formula C7H10N2O3S B1435787 Ethyl 3-aminopyridine-2-sulfonate CAS No. 2060045-47-6

Ethyl 3-aminopyridine-2-sulfonate

Cat. No. B1435787
M. Wt: 202.23 g/mol
InChI Key: SVBGFLXBSQPOSR-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyridine-2-sulfonate is a chemical compound with the following properties:



  • Chemical Formula : C₇H₁₀N₂O₃S

  • Molecular Weight : 202.23 g/mol

  • CAS Number : 2060045-47-6



Molecular Structure Analysis

The molecular structure of Ethyl 3-aminopyridine-2-sulfonate consists of a pyridine ring with an amino group (NH₂) at position 3 and a sulfonate group (SO₃H) at position 2. The ethyl group (C₂H₅) is attached to the nitrogen atom. The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

Ethyl 3-aminopyridine-2-sulfonate may participate in various chemical reactions, including:



  • Ester Hydrolysis : The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

  • Sulfonation Reactions : The sulfonate group can react with other nucleophiles or electrophiles.

  • Substitution Reactions : The amino group may participate in substitution reactions.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Solubility : It is likely soluble in polar solvents due to the presence of the sulfonate group.

  • Stability : The compound’s stability under various conditions should be investigated.


Safety And Hazards

Safety data for Ethyl 3-aminopyridine-2-sulfonate is scarce. Researchers handling this compound should follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.


Future Directions

Future research on Ethyl 3-aminopyridine-2-sulfonate should focus on:



  • Biological Activity : Investigate its potential biological effects.

  • Synthetic Methods : Develop efficient synthetic routes.

  • Structural Studies : Determine its crystal structure and conformation.


properties

IUPAC Name

ethyl 3-aminopyridine-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-13(10,11)7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBGFLXBSQPOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopyridine-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-aminopyridine-2-sulfonate
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